molecular formula C14H14N2O6S B150807 N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-76-5

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Cat. No. B150807
CAS RN: 51765-76-5
M. Wt: 338.34 g/mol
InChI Key: OBTVYILXIRNVAP-UHFFFAOYSA-N
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Description

“N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide” is a chemical compound with the molecular formula C14H14N2O6S . It has a molecular weight of 338.34 g/mol .

Scientific Research Applications

Voltammetric Analysis

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, known as Nimesulide, has been studied for its electrochemical properties. Using differential pulse and tast polarography techniques, it was found that Nimesulide presents a cathodic response in a wide pH range (2–12), attributed to the nitro group reduction at the mercury electrode and oxidizable at the glassy carbon electrode (Álvarez-Lueje et al., 1997).

Structural Studies

A structural study of three nimesulidetriazole derivatives was conducted using X-ray powder diffraction. This study provides insights into the molecular structure and intermolecular interactions, including hydrogen bonds and pi interactions, which are crucial for understanding the compound's properties and potential applications (Dey et al., 2015).

Analogue Characterization

FJ6, an analogue of Nimesulide, was characterized to understand its inactivity towards cyclooxygenase-2. This structural analysis can help in the development of more effective and selective inhibitors (Michaux et al., 2001).

Supramolecular Framework Analysis

The nature of intermolecular interactions in nimesulide derivatives was analyzed through Hirshfeld surfaces and fingerprint plots, revealing a complex interplay of hydrogen bonds, which is essential for understanding the compound's pharmaceutical properties (Dey et al., 2016).

Electron Ionization Fragmentation

The fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide and its derivatives upon electron ionization were described, offering insights into their chemical behavior and stability, which is crucial for their potential applications in various fields (Danikiewicz, 1997).

Synthesis Steps

The synthesis steps for related compounds, such as N-(4-amino-3-methoxy­phenyl)­methanesulfon­amide, were detailed, providing valuable information for researchers looking to synthesize similar compounds (Robin et al., 2002).

Application in PET Imaging

Carbon-11-labeled nimesulide analogs were synthesized as potential PET tracers for imaging of aromatase expression in breast cancer, showcasing the compound's potential application in medical imaging and diagnostics (Wang et al., 2010).

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)22-14-9-10(16(17)18)3-8-13(14)15-23(2,19)20/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVYILXIRNVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432386
Record name Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

CAS RN

51765-76-5
Record name Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(4-METHOXYPHENOXY)-4-NITROPHENYL)METHANESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Ferencz, DL Muntean - FARMACIA, 2015 - farmaciajournal.com
Nimesulide is a controversial non-steroidal anti-inflammatory drug with analgesic and antipyretic properties. For this reason it may be interesting to found similar compounds in order to …
Number of citations: 2 farmaciajournal.com
Y Yamamoto, T Hisa, J Arai, Y Saito… - Bioorganic & Medicinal …, 2015 - Elsevier
Nimesulide analogs bearing a methoxy substituent either at the ortho-, meta- or para-position on the phenyl ring, were designed, synthesized, and evaluated for potential as …
Number of citations: 11 www.sciencedirect.com
Y Yamamoto, T Tago, J Toyohara, Y Saito… - Biological and …, 2022 - jstage.jst.go.jp
Our previous studies identified that nimesulide analogs which bear a methoxy substituent at the para-position of the phenyl ring could be potential radiotracer candidates for detecting …
Number of citations: 3 www.jstage.jst.go.jp
山本由美 - 2016 - catalog.lib.kyushu-u.ac.jp
[緒論] シクロオキシゲナーゼ (Cyclooxygenase; COX) はアラキドン酸からプロスタグランジン類を生合成するアラキドン酸カスケードをつかさどる酵素であり, 少なくとも 2 つのアイソザイム (COX-1, …
Number of citations: 7 catalog.lib.kyushu-u.ac.jp

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